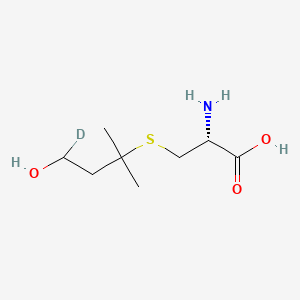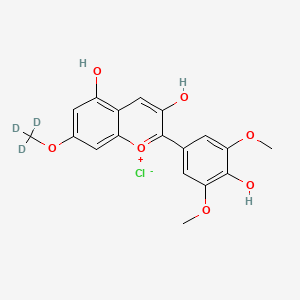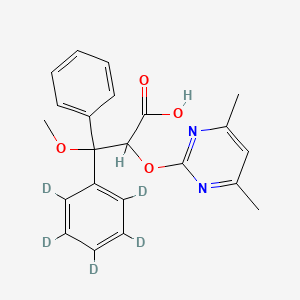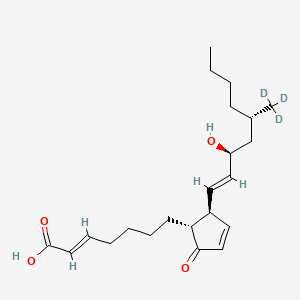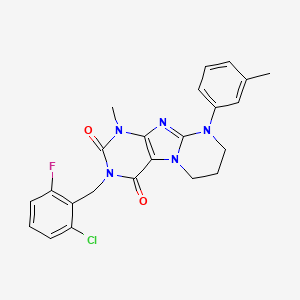
KRAS G12C inhibitor 29
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 29 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to its constitutive activation and promoting oncogenic signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 29 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and reduction to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further tested for their biological activity and potential therapeutic applications .
科学研究应用
KRAS G12C inhibitor 29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS G12C inhibition on cancer cells.
Medicine: Tested in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of new therapeutic agents targeting KRAS G12C and related mutations
作用机制
KRAS G12C inhibitor 29 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .
相似化合物的比较
KRAS G12C inhibitor 29 is compared with other similar compounds such as sotorasib and adagrasib. While all these compounds target the KRAS G12C mutation, this compound may have unique structural features or binding affinities that differentiate it from others. The comparison highlights the specificity, potency, and potential resistance mechanisms associated with each compound .
List of Similar Compounds
- Sotorasib
- Adagrasib
- MRTX849
- ARS-1620
属性
分子式 |
C23H21ClFN5O2 |
|---|---|
分子量 |
453.9 g/mol |
IUPAC 名称 |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClFN5O2/c1-14-6-3-7-15(12-14)28-10-5-11-29-19-20(26-22(28)29)27(2)23(32)30(21(19)31)13-16-17(24)8-4-9-18(16)25/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
InChI 键 |
GWEBJSRHSQNRTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


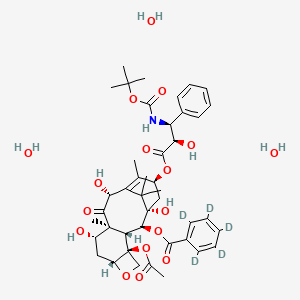
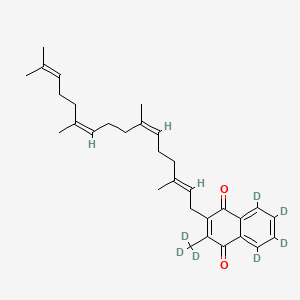


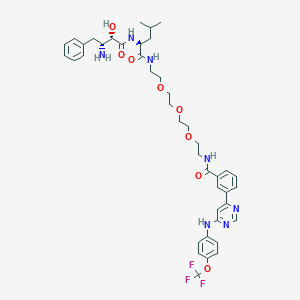
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

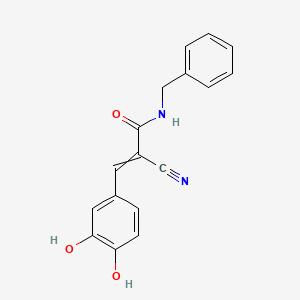
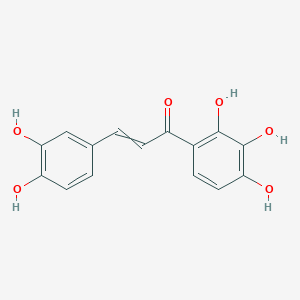
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
